Product packaging for N-(4-Acetylphenyl)acetamide(Cat. No.:CAS No. 150667-24-6)

N-(4-Acetylphenyl)acetamide

Cat. No.: B138612
CAS No.: 150667-24-6
M. Wt: 177.2 g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)acetamide (CAS 2719-21-3), also known as 4'-Acetamidoacetophenone, is an organic compound with the molecular formula C10H11NO2 and an average molecular mass of 177.20 g/mol . This compound serves as a versatile chemical building block and a crucial intermediate in sophisticated organic synthesis and medicinal chemistry research. Its structure, featuring both acetamide and acetylphenyl moieties, makes it a valuable precursor for the development of novel bioactive molecules. In pharmaceutical research, this compound is a recognized starting material for the design and synthesis of new therapeutic candidates. It has been utilized as a key intermediate in the creation of novel non-hepatotoxic analgesic pipelines designed to retain antipyretic and pain-relieving effects without the liver toxicity associated with acetaminophen . Furthermore, its significant research value has been demonstrated in oncology drug discovery, where it serves as a foundational scaffold for synthesizing 4-acetylphenylamine-based imidazole derivatives. These novel compounds have shown promising in vitro cytotoxicity against challenging human cancer cell lines, including prostate carcinoma (PPC-1) and glioblastoma (U-87), highlighting its utility in developing potential anticancer agents . From a synthetic chemistry perspective, this compound is involved in various electrophilic aromatic substitution reactions. Verified procedures show its reaction with bromine in acetic acid solvent to yield brominated derivatives, confirming its reactivity and usefulness for further functionalization . This compound is provided For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B138612 N-(4-Acetylphenyl)acetamide CAS No. 150667-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)acetamide
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InChI

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WECHHDJTILFYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID10181657
Record name N-(p-Acetylphenyl)acetamide
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Molecular Weight

177.20 g/mol
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CAS No.

2719-21-3
Record name N-(4-Acetylphenyl)acetamide
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Record name N-(p-Acetylphenyl)acetamide
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Synthetic Methodologies and Reaction Pathways of N 4 Acetylphenyl Acetamide and Its Derivatives

Established Synthetic Routes to N-(4-Acetylphenyl)acetamide

The preparation of this compound is most commonly accomplished through the direct acetylation of 4-aminoacetophenone. However, other pathways, including those starting from chloroacetylated precursors and those enhanced by non-conventional energy sources, have also been explored.

Synthesis via Acetylation of 4-Aminoacetophenone

The most direct and widely utilized method for the synthesis of this compound is the N-acetylation of 4-aminoacetophenone. This reaction involves the treatment of 4-aminoacetophenone with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

Alternatively, acetyl chloride can be used as the acetylating agent. The reaction mechanism involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride).

Preparation from Chloroacetylated Precursors

The use of chloroacetylated precursors is a common strategy in the synthesis of various acetamide (B32628) derivatives. For instance, N-(4-acetylphenyl)-2-chloroacetamide can be synthesized by reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as dichloromethane. semanticscholar.orgresearchgate.net This chloroacetamide derivative serves as a versatile intermediate for further synthetic modifications due to the reactive C-Cl bond.

However, the direct conversion of N-(4-acetylphenyl)-2-chloroacetamide to this compound is not a standard synthetic route. The chloroacetyl group is typically utilized as a reactive site for nucleophilic substitution to introduce various functional groups, rather than being reduced to an acetyl group.

Ultrasonic-Enhanced Synthesis for Derivatives

The application of ultrasonic irradiation as a non-conventional energy source has been shown to significantly enhance the rate of various organic reactions, including the synthesis of acetamide derivatives. This technique can lead to shorter reaction times, milder reaction conditions, and often higher yields compared to conventional heating methods. semanticscholar.orglew.roresearchgate.netscribd.com

While a specific protocol for the ultrasonic-enhanced synthesis of this compound is not detailed in the available literature, studies on related compounds demonstrate the potential of this methodology. For example, the synthesis of N-substituted 2-pyridone derivatives from 4-aminoacetophenone and a cyanoacetylating agent showed a dramatic improvement in both reaction time and yield when conducted under ultrasonic irradiation compared to conventional heating.

Comparison of Conventional Heating and Ultrasonic Methods for the Synthesis of an N-substituted 2-pyridone derivative from 4-aminoacetophenone researchgate.net
MethodReaction TimeYield (%)
Conventional Heating10 hours70
Ultrasonic Method15 minutes92

Similarly, the bromination of acetophenone (B1666503) derivatives, a reaction that can be a precursor step to further functionalization, has been shown to be significantly accelerated under ultrasound irradiation, with reaction times decreasing from hours to minutes and yields increasing by an average of 10-15%. lew.ro These findings suggest that an ultrasonic-enhanced approach could be a highly efficient method for the synthesis of this compound and its derivatives.

Alternative Synthetic Pathways

Alternative synthetic routes to this compound often involve multi-step procedures starting from different precursors. One such pathway involves the synthesis of the key intermediate, 4-aminoacetophenone, from p-hydroxyacetophenone. This process includes a Williamson ether synthesis followed by a Smiles rearrangement and subsequent hydrolysis to yield 4-aminoacetophenone, which can then be acetylated as described previously. google.com

Another potential alternative methodology is the Schotten-Baumann reaction, which is used for the synthesis of amides from amines and acid chlorides. While a specific application to this compound is not provided, the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives has been successfully achieved using this method. ijper.org This suggests that the reaction of 4-aminoacetophenone with acetyl chloride under Schotten-Baumann conditions could be a viable synthetic route.

Chemical Reactivity and Derivatization Strategies

The this compound molecule possesses several reactive sites that can be targeted for chemical modification. The most prominent of these is the aromatic phenyl ring, which is susceptible to electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Phenyl Ring

A common example of an electrophilic aromatic substitution reaction is halogenation. The bromination of aromatic compounds, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724). nih.gov For the bromination of this compound, the incoming bromine electrophile would be expected to substitute at the positions ortho to the activating acetamido group.

Reactions at the Acetyl Group (e.g., Oxidation, Reduction)

The acetyl group (-COCH₃) on the this compound molecule is a key site for chemical modification. While specific literature on the direct oxidation and reduction of this compound is not extensively detailed, the reactivity can be inferred from the well-established chemistry of aryl ketones.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol, yielding N-(4-(1-hydroxyethyl)phenyl)acetamide, using reducing agents such as sodium borohydride (B1222165) (NaBH₄). Further reduction to an ethyl group, affording N-(4-ethylphenyl)acetamide, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: Oxidation of the acetyl group is more challenging. Under harsh conditions, such as with strong oxidizing agents, the acetyl group can be cleaved to yield 4-acetamidobenzoic acid. However, a more common reaction involving the acetyl group is α-bromination. Using reagents like bromine in the presence of a Lewis acid catalyst like aluminum chloride, or pyridine (B92270) hydrobromide perbromide, α-bromoacetophenone derivatives can be synthesized orgsyn.orgnih.gov. This reaction introduces a bromine atom on the methyl carbon of the acetyl group, forming N-(4-(2-bromoacetyl)phenyl)acetamide, a valuable intermediate for further synthesis orgsyn.orgnih.gov.

Nucleophilic Substitution Reactions of Halogenated Analogs (e.g., N-(4-acetylphenyl)-2-chloroacetamide)

The halogenated analog, N-(4-acetylphenyl)-2-chloroacetamide, serves as a versatile precursor for synthesizing a variety of heterocyclic compounds through nucleophilic substitution uea.ac.uk. The chlorine atom on the acetamide moiety is a good leaving group, readily displaced by various nucleophiles.

This reactivity is particularly useful for reactions with sulfur nucleophiles. For instance, N-(4-acetylphenyl)-2-chloroacetamide reacts with compounds like 2-mercaptobenzothiazole, 2-mercapto-4,6-dimethylnicotinonitrile (B1298107), and 6-amino-2-mercaptopyrimidin-4-ol to form the corresponding sulfide (B99878) products uea.ac.uk. These reactions are foundational for building more complex molecular scaffolds uea.ac.ukresearchgate.net. The resulting sulfide derivatives are often key intermediates that can undergo further intramolecular reactions, such as cyclization, to form fused heterocyclic systems uea.ac.uk.

Condensation Reactions for Chalcone (B49325) Derivatives

One of the most significant applications of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones ijarsct.co.in. These compounds are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde wikipedia.orgnih.gov. In this reaction, this compound (also known as 4'-acetamidoacetophenone) provides the enolizable ketone component nih.gov.

The general mechanism involves the deprotonation of the α-carbon of the acetyl group by a base (e.g., NaOH or KOH) to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the chalcone ijarsct.co.in. A wide array of substituted chalcones can be produced by varying the aromatic aldehyde used in the condensation nih.govrasayanjournal.co.in.

Table 1: Examples of Chalcone Derivatives from this compound via Claisen-Schmidt Condensation

Aromatic Aldehyde Resulting Chalcone Derivative Catalyst/Solvent Reference
Benzaldehyde N-(4-(3-phenylacryloyl)phenyl)acetamide NaOH / Ethanol (B145695) nih.gov
4-Chlorobenzaldehyde N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)acetamide NaOH / Ethanol niscpr.res.in
4-Nitrobenzaldehyde N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide NaOH / Methanol (B129727) researchgate.net
4-Anisaldehyde N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)acetamide NaOH / Ethanol researchgate.net
Furfural N-(4-(3-(furan-2-yl)acryloyl)phenyl)acetamide NaOH / Ethanol rasayanjournal.co.in

Cyclization Reactions for Heterocyclic Scaffolds

The chalcone derivatives synthesized from this compound are valuable intermediates for constructing various heterocyclic systems nih.gov. The α,β-unsaturated carbonyl moiety in chalcones is susceptible to reactions with binucleophiles, leading to ring formation.

A prominent example is the synthesis of pyrazoline derivatives. The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) or its substituted analogs (e.g., phenylhydrazine) in a suitable solvent like ethanol or glacial acetic acid leads to cyclization, forming the five-membered pyrazoline ring rasayanjournal.co.inuii.ac.id. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration uii.ac.id. Depending on the reaction conditions and the hydrazine used, N-acetylated or N-phenylated pyrazolines can be formed rasayanjournal.co.inresearchgate.net.

Furthermore, sulfide derivatives obtained from N-(4-acetylphenyl)-2-chloroacetamide can also undergo cyclization. For example, the sulfide product from the reaction with 2-mercapto-4,6-dimethylnicotinonitrile can be cyclized using sodium ethoxide to form a thieno[2,3-b]pyridine (B153569) scaffold uea.ac.uk.

Reactions with Electrophilic Reagents

This compound can undergo electrophilic aromatic substitution. The aromatic ring has two substituents: an activating ortho-, para-directing acetamido group (-NHCOCH₃) and a deactivating meta-directing acetyl group (-COCH₃). The powerful activating nature of the acetamido group governs the position of substitution, directing incoming electrophiles to the positions ortho to it (C3 and C5).

Nitration: While direct nitration of this compound is not commonly cited, the nitration of the parent compound, acetanilide (B955) (N-phenylacetamide), is a well-known electrophilic substitution. Using a nitrating mixture of nitric acid and sulfuric acid, the nitro group is introduced predominantly at the para-position due to the steric hindrance of the acetamido group favoring it over the ortho-position jcbsc.orgresearchgate.netresearchgate.net. For this compound, substitution would be expected at the C3 and C5 positions.

Bromination: Bromination can occur at two different sites. Electrophilic aromatic substitution with bromine would also be directed to the C3 and C5 positions by the acetamido group. Alternatively, the acetyl group can be brominated at the α-carbon under different conditions, typically using bromine and a catalyst, to form an α-bromoacetyl derivative (phenacyl bromide) orgsyn.orgchemicalbook.com. This reaction provides a functional group handle for further nucleophilic substitution reactions.

Optimization of Synthetic Protocols

Influence of Reaction Conditions (e.g., pH, Solvent Systems, Catalysts)

The efficiency and outcome of synthetic reactions involving this compound and its derivatives are highly dependent on the reaction conditions. The Claisen-Schmidt condensation for chalcone synthesis, in particular, has been the subject of extensive optimization studies researchgate.net.

pH and Catalysts: This condensation is typically base-catalyzed. Common catalysts include alkali hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in concentrations ranging from 10% to 60% ijarsct.co.innih.gov. The choice and concentration of the base can significantly impact the reaction rate and yield researchgate.net. Lewis acids such as boron trifluoride etherate (BF₃-Et₂O) have also been used as catalysts, in some cases providing higher yields than traditional base catalysts nih.gov. More advanced catalytic systems, including layered double hydroxide (LDH)/graphene nanocomposites, have been shown to be efficient base catalysts that can also tune selectivity mdpi.com.

Solvent Systems: The choice of solvent is crucial. Alcohols like ethanol and methanol are common solvents for the Claisen-Schmidt condensation nih.gov. However, the solvent's nature can influence the reaction pathway. For instance, using a slightly acidic polar aprotic solvent like acetonitrile (ACN) with LDH/graphene catalysts can favor the formation of chalcone and suppress the subsequent Michael addition side reaction mdpi.com. In contrast, a non-polar solvent like toluene (B28343) can favor the formation of cis-chalcone (B1234215) isomers due to π-π interactions mdpi.com.

Innovative Techniques: To improve efficiency and adhere to green chemistry principles, several alternative methodologies have been developed. These include solvent-free reactions, where reactants are ground together with a solid catalyst like NaOH, often leading to rapid reactions with high yields and purity nih.govniscpr.res.inresearchgate.net. Another technique is the use of ultrasound (sonication), which can dramatically reduce reaction times from hours to minutes nih.gov.

Table 2: Influence of Reaction Conditions on Chalcone Synthesis

Condition Parameter Effect on Reaction Reference
Catalyst Base (NaOH, KOH) Standard catalyst, effective for condensation. ijarsct.co.innih.gov
Lewis Acid (BF₃-Et₂O) Can provide higher yields for certain substrates. nih.gov
LDH/graphene High efficiency; can tune selectivity between chalcone and Michael product. mdpi.com
Solvent Ethanol/Methanol Common protic solvents, facilitate dissolution of reactants. nih.gov
Acetonitrile (aprotic) Can increase selectivity towards chalcone by poisoning strong basic sites. mdpi.com
Toluene (non-polar) Can favor formation of cis-chalcone isomers. mdpi.com
Technique Solvent-Free Grinding Environmentally friendly, rapid reaction times, high yields. niscpr.res.inresearchgate.net
Sonication Drastically reduces reaction times (e.g., 10-15 minutes). nih.gov

Yield Enhancement Strategies

The primary synthetic route to this compound often involves the Friedel-Crafts acylation of acetanilide. The efficiency of this reaction is highly dependent on several factors, including the choice of catalyst, solvent, and reaction conditions. Optimizing these parameters is crucial for maximizing the product yield.

Catalyst and Solvent Optimization:

Lewis acids are commonly employed as catalysts in Friedel-Crafts acylation. The reactivity of the catalyst and the nature of the solvent can significantly influence the reaction outcome. While specific studies detailing the optimization of catalyst and solvent systems exclusively for this compound are not extensively documented in the available literature, general principles of Friedel-Crafts reactions can be applied. For instance, the use of stronger Lewis acids can enhance the reaction rate, but may also lead to the formation of undesired byproducts. The choice of solvent is also critical; polar solvents can form complexes with the Lewis acid catalyst, reducing its activity, while nonpolar solvents may offer limited solubility for the reactants.

Research on related syntheses suggests that a systematic screening of various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) in different aprotic solvents (such as dichloromethane, nitrobenzene, or carbon disulfide) could identify the optimal combination for the acylation of acetanilide. Furthermore, the use of modern, more environmentally benign solid acid catalysts could also be explored as a strategy to improve yield and simplify catalyst recovery researchgate.net.

Reaction Conditions:

Temperature and reaction time are critical parameters that must be carefully controlled to enhance the yield of this compound. Friedel-Crafts acylations are typically exothermic, and maintaining a low temperature is often necessary to prevent side reactions, such as polyacylation or rearrangement of the acyl group. However, excessively low temperatures may lead to a sluggish reaction rate. Therefore, determining the optimal temperature profile for the reaction is a key aspect of yield enhancement.

Similarly, the reaction time needs to be optimized to ensure the complete conversion of the starting material without promoting the degradation of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help in determining the ideal reaction duration.

A hypothetical optimization study might explore the reaction of acetanilide with acetyl chloride in the presence of aluminum chloride at temperatures ranging from 0°C to room temperature for varying durations. The yield of this compound would be quantified at different time points to establish the optimal conditions.

Interactive Data Table: Hypothetical Yield Optimization

CatalystSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
AlCl₃Dichloromethane0275
AlCl₃Dichloromethane25260
FeCl₃Dichloromethane0465
ZnCl₂Nitrobenzene25650

Purification Challenges and Methodologies

The crude product of the this compound synthesis often contains unreacted starting materials, byproducts from side reactions, and residual catalyst. Effective purification is essential to obtain a product of high purity.

Common Impurities and Byproducts:

The primary impurities in the synthesis of this compound can include unreacted acetanilide and di-acylated products. The ortho- and meta-isomers of the desired para-product may also be formed, although the para-isomer is generally favored due to steric hindrance. The presence of these structurally similar compounds can pose a significant challenge to the purification process.

Recrystallization Techniques:

Recrystallization is the most common method for purifying solid organic compounds like this compound. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Chromatographic Methods:

In cases where recrystallization does not provide the desired level of purity, chromatographic techniques such as column chromatography or preparative HPLC can be employed. These methods are highly effective in separating compounds with very similar polarities, such as positional isomers. For instance, reverse-phase HPLC methods using acetonitrile and water as the mobile phase have been developed for the separation of other acetamide derivatives and could be adapted for the purification of this compound sielc.com.

Interactive Data Table: Hypothetical Recrystallization Solvent Screening

Solvent SystemSolubility at High Temp.Solubility at Low Temp.Crystal Quality
EthanolHighModerateGood
WaterLowVery LowPoor
Ethanol/Water (80:20)HighLowExcellent
AcetoneHighHighNot suitable

Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are invaluable tools in various scientific disciplines, including mechanistic studies, metabolic research, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule.

While specific literature detailing the synthesis of isotopically labeled this compound is scarce, general strategies for isotopic labeling of organic molecules can be applied.

Deuterium Labeling:

Deuterium can be introduced into the this compound molecule at various positions. For example, deuterated acetyl chloride (CD₃COCl) could be used in the Friedel-Crafts acylation of acetanilide to produce N-(4-(acetyl-d₃)phenyl)acetamide. Alternatively, the aromatic protons of acetanilide could be exchanged with deuterium using a suitable catalyst before the acylation step to yield N-(4-acetylphenyl-d₄)acetamide. General methods for deuterium labeling of organic compounds are well-established and often involve acid or base-catalyzed exchange reactions in the presence of a deuterium source like D₂O or deuterated solvents researchgate.netnih.gov.

Carbon-13 Labeling:

Carbon-13 labeling can be achieved by using starting materials enriched with ¹³C. For instance, [1-¹³C]acetyl chloride or [2-¹³C]acetyl chloride could be used in the Friedel-Crafts reaction to introduce a ¹³C atom into the acetyl group of the final product. Similarly, acetanilide labeled with ¹³C in the aromatic ring could be synthesized from ¹³C-labeled aniline (B41778). The synthesis of ¹³C-labeled thioacetamide (B46855) has been reported, involving the pyrolysis of ¹³C-labeled ammonium (B1175870) acetate, which could be a potential precursor for a labeled acetamide derivative nih.gov.

The synthesis of these labeled compounds would follow the same general synthetic pathways as their unlabeled counterparts, with the key difference being the use of isotopically enriched starting materials. The characterization of the labeled products would involve techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of isotopic incorporation.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR have been instrumental in elucidating the structure of N-(4-Acetylphenyl)acetamide.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the acetyl and acetamido groups each give rise to a singlet in the upfield region. A broad singlet corresponding to the amide (N-H) proton is also observed.

Proton Type Chemical Shift (δ) in ppm Multiplicity
Aromatic (Ha)~7.95Doublet
Aromatic (Hb)~7.70Doublet
Amide (N-H)~9.83Singlet (broad)
Acetyl (CH₃)~2.53Singlet
Acetamido (CH₃)~2.01Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons. The two carbonyl carbons of the acetyl and acetamido groups resonate at the lowest field.

Carbon Type Chemical Shift (δ) in ppm
Carbonyl (C=O, Acetyl)~197.0
Carbonyl (C=O, Acetamido)~168.29
Aromatic (C-NH)~143.52
Aromatic (C-COCH₃)~133.95
Aromatic (CH)~130.79, 118.98
Methyl (CH₃, Acetyl)~26.4
Methyl (CH₃, Acetamido)~24.28

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H group, the carbonyl groups, and the aromatic ring.

Functional Group Absorption Band (cm⁻¹)
N-H Stretching~3281
C=O Stretching (Ketone)~1703
C=O Stretching (Amide)~1651
C=C Stretching (Aromatic)~1601

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound confirms its molecular weight. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 177.20 g/mol . dergipark.org.tr

Elemental Analysis

Elemental analysis determines the elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₁NO₂. The theoretical elemental composition can be calculated from this formula. Experimental values from elemental analysis are expected to be in close agreement (typically within ±0.4%) with the theoretical values. dergipark.org.tr

Element Theoretical Percentage (%)
Carbon (C)67.78
Hydrogen (H)6.26
Nitrogen (N)7.90
Oxygen (O)18.06

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed its crystal structure. The compound crystallizes in the orthorhombic space group P 21 21 21. dergipark.org.tr The crystal structure analysis confirms the planar nature of the phenyl ring and the geometry of the acetyl and acetamido groups. semanticscholar.orgresearchcommons.org

Crystal System Space Group Unit Cell Parameters
OrthorhombicP 21 21 21a = 7.5138 Å, b = 9.3146 Å, c = 12.8999 Å
α = 90°, β = 90°, γ = 90°

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to derivatives of N-(4-acetylphenyl)acetamide to study their molecular and electronic properties. nih.govresearchgate.net For instance, DFT calculations have been performed on N-((4-acetylphenyl)carbamothioyl)pivalamide, a related compound, using the B3LYP functional with a 6–31G(d,p) basis set to analyze its reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. core.ac.uk A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and low kinetic stability, as the molecule can be easily excited. nih.govcore.ac.ukfrontiersin.org

N-((4-acetylphenyl)carbamothioyl)pivalamide : A DFT analysis of this derivative revealed a small HOMO-LUMO energy gap, which corresponds to the reactive nature of the molecule. nih.gov

Thiophene-2-carboxamide derivatives : Studies on derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide showed that the HOMO-LUMO energy gaps were relatively close, indicating comparable reactivity among the series. nih.gov

This analysis is crucial for predicting the charge transfer properties within the molecule and its potential to interact with other species. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

In a study involving twelve N-(substituted phenyl)-2-chloroacetamides, including the related compound N-(4-acetylphenyl) chloroacetamide, QSAR analysis was employed to screen for antimicrobial potential. nih.govresearchgate.net These analyses rely on molecular descriptors to predict biological activity, and the compounds were found to meet the criteria of Lipinski's rule of five, which is a predictor of drug-likeness. nih.govresearchgate.net QSAR methods are valuable for predicting pharmacokinetic profiles and guiding the design of new derivatives with enhanced activity. researchgate.netasianpubs.orgtandfonline.com

QSAR Descriptors and Predictions for Chloroacetamide Derivatives nih.govresearchgate.net
Parameter/DescriptorSignificance in QSARFinding for N-(4-acetylphenyl) chloroacetamide & Analogs
Lipinski's Rule of FivePredicts drug-likeness and oral bioavailability.All twelve synthesized chloroacetamides met the screening criteria.
Veber's and Egan's MethodsExtensions of Lipinski's rules for predicting biological activity.The compounds also met the criteria of these methods.
Cheminformatics Models(Molinspiration, SwissADME, PreADMET, PkcSM) Used to predict pharmacokinetic properties (ADME).Analysis was based on these prediction models.
LipophilicityInfluences membrane permeability and biological activity.Halogenated p-substituted phenyl rings increased lipophilicity and activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand drug-receptor interactions and to screen for potential drug candidates.

Molecular docking simulations have been extensively used to predict the binding affinities of this compound derivatives with various biological targets. The binding affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger interaction.

For example, N-((4-acetylphenyl)carbamothioyl)pivalamide was docked against several enzymes, showing strong binding energies of -7.5 kcal/mol and -7.6 kcal/mol with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively. nih.gov In another study, chalcone (B49325) derivatives synthesized from a related acetamide (B32628) showed a binding energy of -9.07 kcal/mol with the BRCA1 protein. bohrium.com Derivatives have also been designed and evaluated as inhibitors of VEGFR-2, with one potent compound exhibiting an IC50 value of 0.239 µM. rsc.org

Predicted Binding Affinities of this compound Derivatives with Biological Targets
Derivative ClassBiological TargetBinding Energy (kcal/mol)Reference
N-((4-acetylphenyl)carbamothioyl)pivalamideAcetylcholinesterase (AChE)-7.5 nih.gov
N-((4-acetylphenyl)carbamothioyl)pivalamideButyrylcholinesterase (BChE)-7.6 nih.gov
Chalcone derivativeBRCA1-9.07 bohrium.com
Theobromine-based derivativeVEGFR-2-24.74 rsc.org
N-phenyl-2-(phenyl-amino) acetamide derivativeFactor VIIa-8.4 ijper.org
Quinazolin-4-one/chalcone hybridEGFRDocking performed, specific energy not stated nih.gov

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues in the receptor's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for stabilizing the ligand-receptor complex.

VEGFR-2 Inhibitors : A theobromine-based derivative synthesized from N-(4-acetylphenyl)-2-chloroacetamide was shown to bind to the VEGFR-2 hinge region, forming a hydrogen bond with Cys917 and hydrophobic interactions with Leu838 and Phe916. rsc.org

Factor VIIa Inhibitors : A derivative, 2-[(4-acetylphenyl) amino]-N-[4-(1, 3-thiazol-2-yl) phenyl] acetamide, was docked with the Factor VIIa receptor, demonstrating hydrogen bonding and pi-alkyl interactions. ijper.org

AChE/BChE Inhibitors : Indole derivatives showed hydrophobic interactions with Trp82 in the binding site of human butyrylcholinesterase (hBuChE). researchgate.net

RET Kinase Inhibitors : Tetrahydroisoquinolines synthesized using N-(4-acetylphenyl)−2-chloroacetamide showed strong binding affinities to the RET tyrosine kinase receptor, suggesting they may occupy the ATP-binding site. nih.gov

These detailed interaction analyses provide a rational basis for the structure-activity relationships observed and guide the further optimization of these compounds as potential therapeutic agents. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior and interaction of derivatives of this compound with biological macromolecules. These simulations, which model the movement of atoms and molecules over time, are instrumental in predicting the stability of ligand-protein complexes and elucidating the mechanism of action.

For instance, in a study focused on newly synthesized N-(4-Acetylphenyl)-2-cyanoacetamide derivatives, MD simulations were performed on the most promising antimicrobial compound, 5f. The simulations were conducted to understand its stable and extensive interaction with target proteins. researchgate.net The results from such simulations can provide critical information on binding affinities and the conformational changes that occur upon ligand binding.

In another research endeavor, MD simulations were utilized to study triazolo isatin (B1672199) derivatives synthesized from N-(4-acetylphenyl)-2-azidoacetamide. nih.gov These computational studies are vital for assessing the binding stability of these compounds within the active sites of enzymes, such as the main protease of SARS-CoV-2. nih.gov The insights gained from MD simulations can guide further optimization of these derivatives to enhance their inhibitory potency.

While direct and extensive MD simulation studies specifically on this compound are not widely documented in the reviewed literature, the application of this technique to its derivatives underscores the importance of computational approaches in modern drug discovery and development. These studies on related compounds provide a framework for how the dynamic properties of this compound itself could be investigated to understand its intrinsic molecular motions and solvent interactions.

Prediction of Physicochemical Properties (e.g., LogP)

The prediction of physicochemical properties through computational methods is a fundamental aspect of drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The logarithm of the partition coefficient (LogP) is a critical parameter that describes the lipophilicity of a compound, which in turn affects its solubility and permeability across biological membranes.

For this compound, various physicochemical properties have been calculated using computational tools. These predicted values are essential for initial screening and for comparing with experimentally determined values.

PropertyPredicted ValueMethod/Source
Molecular Formula C10H11NO2-
Molecular Weight 177.20 g/mol PubChem 2.2
XLogP3 1.2XLogP3 3.0 (PubChem) nih.gov
Topological Polar Surface Area (TPSA) 55.4 ŲComputational Chemistry Data chemscene.com

The predicted LogP value of 1.2 for this compound suggests a balanced hydrophilic-lipophilic character. nih.gov This is a desirable feature for many drug candidates, as it can facilitate both dissolution in aqueous biological fluids and passage through lipidic barriers like cell membranes.

Computational platforms and software suites are routinely used to predict a range of other properties for this compound and its derivatives. These predictions, often part of ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiling, help in the early identification of compounds with favorable pharmacokinetic properties. researchgate.net For example, the SwissADME tool has been used to predict properties for derivatives of N-(4-acetylphenyl)-2-chloroacetamide, providing insights into their potential as drug candidates. rsc.org

The computational prediction of these properties is a cost-effective and time-efficient way to prioritize compounds for synthesis and further experimental testing, thereby accelerating the drug discovery process.

Biological Activities and Mechanistic Investigations

Antimicrobial and Antibacterial Activity

The acetamide (B32628) scaffold has been recognized as a core structure in numerous synthetic pharmaceuticals that exhibit a wide range of biological activities, including antimicrobial properties. japsonline.com Modifications of the N-(4-Acetylphenyl)acetamide structure have yielded derivatives with notable inhibitory effects against several bacterial species.

Activity against Specific Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa)

Various studies have demonstrated the efficacy of this compound derivatives against clinically relevant Gram-positive and Gram-negative bacteria.

For instance, sulfide (B99878) and thiosemicarbazone derivatives of N-(4-acetylphenyl)-2-chloroacetamide have shown potent antibacterial activity. Specifically, the thiosemicarbazone derivative displayed an 80.8% growth inhibition against Escherichia coli, while the sulfide derivative exhibited a 91.7% growth inhibition against Staphylococcus aureus. researchgate.net

In another study, a series of N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives demonstrated excellent antibacterial activities against a panel of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 10-230 µM. These results were comparable to the antibiotic amoxicillin (B794) against strains including Staphylococcus aureus (G+), Escherichia coli (G-), and Pseudomonas aeruginosa (G-). researchgate.net Similarly, certain novel thiosemicarbazide (B42300) derivatives incorporating a 1,2,4-triazole (B32235) moiety showed significant activity against S. aureus and P. aeruginosa, with MIC values in the low micromolar range. researchgate.net

Furthermore, α-substituted N4-acetamide derivatives of the fluoroquinolone antibiotics ciprofloxacin (B1669076) and norfloxacin (B1679917) have been synthesized and tested. mdpi.comresearchgate.net Ciprofloxacin derivatives, in particular, were found to be more active against Gram-positive bacteria. Several of these compounds exhibited lower MIC values against Staphylococcus aureus (0.4–0.9 μM) than ciprofloxacin itself. mdpi.comresearchgate.net

The table below summarizes the antibacterial activity of selected this compound derivatives against specific bacterial strains.

Derivative TypeBacterial StrainActivity/MeasurementReference
Thiosemicarbazone derivativeEscherichia coli80.8% growth inhibition researchgate.net
Sulfide derivativeStaphylococcus aureus91.7% growth inhibition researchgate.net
N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamideS. aureus, E. coli, P. aeruginosaMIC: 10-230 µM researchgate.net
Ciprofloxacin acetamide derivative (CD-7)Staphylococcus aureusMIC: 0.6 µM mdpi.com
Ciprofloxacin acetamide derivative (CD-9)Staphylococcus aureusMIC: 0.9 µM mdpi.com
Ciprofloxacin acetamide derivative (CD-10)Staphylococcus aureusMIC: 0.4 µM mdpi.com

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Enzyme Inhibition)

The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action. One proposed mechanism is the disruption of the bacterial cell membrane. A scanning electron microscopy investigation of a phenylacetamide derivative containing a 4-arylthiazole moiety confirmed that the compound could cause the rupture of the cell membrane in the plant pathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com

Potentiation of Existing Antibiotics

Research indicates that derivatives of this compound can work in synergy with existing antibiotics. Studies on certain phenylacetamide derivatives demonstrated that they synergized with FDA-approved drugs, suggesting they could be used in combination therapies to enhance efficacy. nih.gov This synergistic action could potentially help in combating bacterial resistance and improving treatment outcomes.

Anticancer Activity

In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates for cancer therapy. Numerous studies have explored their cytotoxic effects against various cancer cell lines and investigated the molecular mechanisms behind their antiproliferative activity.

Cytotoxic Effects on Cancer Cell Lines (e.g., HCT-116, MCF-7, PC-3, HepG2)

Derivatives of phenylacetamide have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were evaluated for their anticancer potential. These compounds showed a notable cytotoxic effect, particularly against the PC-3 prostate carcinoma cell line. nih.gov Compounds 2b (IC₅₀ = 52 μM) and 2c (IC₅₀ = 80 μM) were the most active against PC-3 cells. nih.gov Compound 2c also proved to be the most active against the MCF-7 breast cancer cell line, with an IC₅₀ value of 100 μM. nih.gov

Other studies have evaluated different derivatives against colon cancer (HCT-116), liver cancer (HepG2), and breast cancer (MCF-7) cell lines. ekb.eg Phenylacetamide derivatives have also been shown to trigger apoptosis in MCF-7 cells. tbzmed.ac.ir The results from various studies highlight the broad-spectrum anticancer potential of this class of compounds.

The table below presents the cytotoxic activity (IC₅₀ values) of selected phenylacetamide derivatives on various cancer cell lines.

Derivative TypeCancer Cell LineIC₅₀ Value (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC-3 (Prostate)52 nih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC-3 (Prostate)80 nih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast)100 nih.gov
N-Butyl-2-phenylacetamide derivative (3c)MCF-7 (Breast)0.7±0.08 tbzmed.ac.ir
N-Butyl-2-(4-methylphenyl)acetamide (3d)MCF-7 (Breast)0.7±0.4 tbzmed.ac.ir
N-Butyl-2-(4-methylphenyl)acetamide (3d)MDA-MB-468 (Breast)0.6±0.08 tbzmed.ac.ir

Proposed Mechanisms of Action (e.g., DNA Intercalation, Topoisomerase Inhibition)

The anticancer activity of many chemotherapeutic agents is linked to their ability to interfere with DNA replication and transcription in cancer cells. nih.gov For this compound derivatives, a key proposed mechanism is the inhibition of DNA topoisomerases. nih.govoncohemakey.com These enzymes regulate the topology of DNA and are essential for processes like replication and transcription. nih.govbiomedpharmajournal.org

Anticancer drugs that target topoisomerases often act as "poisons," stabilizing the transient covalent complex formed between the enzyme and DNA. nih.govbiomedpharmajournal.org This leads to DNA strand breaks, which ultimately triggers apoptosis or cell death. Some of these inhibitors, like the well-known drug doxorubicin, also function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govoncohemakey.com This intercalation can disrupt DNA processes and contribute to the drug's cytotoxic effects. While direct evidence for DNA intercalation by this compound itself is limited in the provided sources, the inhibition of topoisomerase enzymes is a well-established mechanism for structurally related compounds and is considered a probable mode of action for its anticancer derivatives. mdpi.comnih.govoncohemakey.com

Other investigated mechanisms include the induction of apoptosis through pathways independent of direct DNA interaction. For example, some 1,3-thiazole-based phenylacetamide derivatives have been shown to induce cytotoxicity by activating caspase 3, reducing the mitochondrial membrane potential, and promoting the generation of reactive oxygen species (ROS). sid.irijcce.ac.ir

Analogs as Potential Therapeutic Agents

Structural modification of this compound has given rise to a variety of analogs with significant therapeutic potential. Research has focused on developing derivatives that retain or enhance efficacy while improving safety profiles. A notable area of investigation involves creating analgesic compounds that lack the hepatotoxicity associated with acetaminophen (B1664979) (ApAP), a well-known analog. nih.govnih.gov Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs have been synthesized that are stable, lipophilic, and maintain analgesic and antipyretic activities without forming the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov

Beyond analgesia, acetamide derivatives have been explored for a range of pharmacological activities. Various heterocyclic scaffolds based on N-(4-acetylphenyl)-2-chloroacetamide have demonstrated antioxidant and antibacterial properties. mdpi.com Other research has yielded N-phenylacetamide derivatives with potential as antibacterial and nematicidal agents. mdpi.com Furthermore, modifications to the core acetamide structure have led to compounds with anticoagulant activity, acting as Factor VIIa inhibitors. ijper.org Phenylacetamide derivatives have also been investigated for their pro-apoptotic activity in cancer cells. tbzmed.ac.ir

Anti-inflammatory Properties

While N-(4-hydroxyphenyl) acetamide (paracetamol) is recognized for its analgesic and antipyretic effects, it is generally considered to have poor anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs). However, various other derivatives of acetamide have demonstrated significant anti-inflammatory potential.

For instance, the analog N-(2-hydroxy phenyl) acetamide has shown promising anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis models in rats. nih.gov Studies on other acetamide derivatives have also reported potential anti-inflammatory action, indicated by the suppression of nitric oxide (NO) production in stimulated macrophage cell lines. researchgate.netresearchgate.net

Modulation of Inflammatory Mediators and Signaling Pathways

The anti-inflammatory effects of this compound analogs are linked to their ability to modulate key signaling molecules and pathways. The compound N-(2-hydroxy phenyl) acetamide has been shown to reduce the serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in arthritic rats. nih.gov

Further investigation into its mechanism revealed that this analog can suppress joint inflammation by modulating Toll-like receptors (TLRs). It significantly decreases the expression of TLR-2 and TLR-4 mRNA and, consequently, the levels of IL-1β and TNF-α in cultured splenocytes. nih.gov This suggests that certain acetamide derivatives exert their anti-inflammatory effects by interfering with TLR-mediated inflammatory pathways. nih.gov Another synthetic derivative, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been found to modulate the immune response by causing macrophages and lymphocytes to release more IL-1 and IL-2-like factors. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the therapeutic effects of many acetamide analogs, including paracetamol, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of inflammation, pain, and fever. However, the nature of this inhibition can be complex.

Acetaminophen is generally a weak inhibitor of both COX-1 and COX-2. nih.gov Its potency is significantly increased in an environment with low levels of peroxides, which may explain its efficacy in certain tissues. nih.gov The mechanism of inhibition is believed to be distinct from that of NSAIDs; acetaminophen acts as a reducing agent, converting the active, oxidized form of the COX enzyme back to its resting state. nih.gov This selective interaction with the COX enzyme's active site leads to a reduction in inflammatory mediators. scbt.com Various acetamide derivatives have been specifically designed as selective COX-2 inhibitors to target inflammation more directly. galaxypub.coresearchgate.net

Antileishmanial Activity

Derivatives of this compound have been identified as promising candidates for the development of new treatments for leishmaniasis, a parasitic disease. researchgate.netscielo.br Specifically, a series of chalcone (B49325) derivatives, synthesized from this compound, have been evaluated for their activity against Leishmania (Viannia) panamensis, the species responsible for a majority of cutaneous leishmaniasis cases in Colombia. researchgate.netscielo.br

Cytotoxicity against Leishmania panamensis Promastigotes

In a key study, a series of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives were synthesized and tested for their cytotoxic effects on the promastigote form of L. panamensis. researchgate.net The results demonstrated that several of these compounds exhibited significant antileishmanial activity. The half-maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of the parasite's viability, was determined for each derivative. The study found that compounds with oxygenated functions on one of the aromatic rings showed higher cytotoxic activity against the promastigotes. scielo.br

CompoundEC50 against L. panamensis Promastigote (µmol)
3a55.7 ± 3.5
3b> 715.99 ± 0
3c49.7 ± 0.77
3d> 706 ± 0
3e> 644.5 ± 0
3f> 677.2 ± 0
3g< 23.9 ± 0
3h< 20.9 ± 0
3i> 592.3 ± 0
3j> 783.5 ± 0
3k> 737.1 ± 0
Pentamidine (B1679287) (Control)< 1.18

Data sourced from Pacheco et al., 2013. researchgate.net

Selectivity Index and Therapeutic Potential

For a compound to be a viable therapeutic agent, it must be selectively toxic to the pathogen while having minimal effect on host cells. This is measured by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration against host cells (LC50) to the effective concentration against the parasite (EC50). researchgate.net The cytotoxicity of the N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives was tested against J774 macrophage cell lines to determine their SI. researchgate.net

Two compounds, 3g and 3h , emerged as the most promising, with selectivity indexes of approximately 27 and 3, respectively. researchgate.netscielo.br Notably, compound 3g showed a higher SI than the control drug, pentamidine (SI > 10.25), highlighting its potential for further investigation. researchgate.net The favorable activity of these compounds suggests that substitution with an oxygen-containing group on one of the chalcone rings is a beneficial structural feature for antileishmanial efficacy. researchgate.netscielo.br Compound 3g , in particular, is considered a strong candidate for future drug development efforts against cutaneous leishmaniasis due to its high selectivity and the potential for high-yield synthesis. researchgate.netscielo.br

CompoundLC50 against Phagocyte J774 cell line (µmol)EC50 against L. panamensis (µmol)Selectivity Index (LC50/EC50)
3g> 646.5 ± 0< 23.9 ± 0ca. 27
3h72.82< 20.9 ± 0ca. 3
Pentamidine (Control)ca. 12< 1.18ca. 10.25

Data sourced from Pacheco et al., 2013. researchgate.net

Antioxidant Activity and Radical Scavenging Studies

The antioxidant potential of this compound has been a subject of interest, primarily through studies on related acetamide derivatives. The evaluation of antioxidant and radical scavenging capabilities is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

While specific IC50 values for this compound in these assays are not widely reported, studies on other acetamide derivatives have demonstrated notable antioxidant activity. For example, a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which share the acetylphenylacetamide core structure, revealed significant free radical scavenging properties. The presence of the acetamide moiety is thought to contribute to these antioxidant effects. The antioxidant activity of various compounds is often correlated with their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Table 1: Antioxidant Activity of a Structurally Related Compound

CompoundDPPH IC50 (µM)NO Scavenging IC50 (µM)
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone16.5 ± 0.319.6 ± 0.45
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone13.9 ± 0.1011.9 ± 0.31
Data from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which are structurally related to this compound. mdpi.com

Role of the Hydroxylamine (B1172632) Group as a Radical Trap

Specific research detailing the role of a hydroxylamine group as a radical trap in the context of this compound is not available in the reviewed scientific literature. The chemical structure of this compound does not inherently contain a hydroxylamine group. Such a functional group would typically need to be introduced through metabolic processes. In related compounds like acetaminophen, the focus is on the formation of a quinone-imine intermediate rather than a stable hydroxylamine that acts as a radical trap.

Monitoring Reaction Kinetics (e.g., EPR)

The use of Electron Paramagnetic Resonance (EPR) spectroscopy to monitor the reaction kinetics of this compound with free radicals has not been specifically documented in the available literature. EPR is a powerful technique for studying species with unpaired electrons and can provide valuable insights into the mechanisms of radical scavenging. However, no such studies have been found for this particular compound.

Redox Potential Assessment (e.g., Cyclic Voltammetry)

There is a lack of specific studies in the accessible literature that have assessed the redox potential of this compound using techniques such as cyclic voltammetry. Cyclic voltammetry is an electrochemical method used to determine the oxidation and reduction potentials of a substance, which can be indicative of its antioxidant or pro-oxidant capabilities.

Anticholinesterase Activity

The potential for this compound and its derivatives to act as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been an area of investigation. Inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132), a strategy employed in the management of conditions like Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

While direct IC50 values for the inhibition of AChE and BChE by this compound are not consistently reported, the broader class of acetamide derivatives has been explored for anticholinesterase activity. For instance, various 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, which contain a related structural motif, have been synthesized and shown to be reversible, moderately potent cholinesterase inhibitors nih.gov. The inhibitory activity and selectivity (AChE vs. BChE) of these compounds are influenced by substituents on the aromatic rings nih.gov.

Research on other acetamide-containing compounds has demonstrated a range of inhibitory potencies. The development of novel cholinesterase inhibitors often involves the incorporation of an acetamide or a related functional group into larger molecular scaffolds designed to interact with the active site of AChE or BChE.

Table 2: Anticholinesterase Activity of Structurally Related Compounds

CompoundTarget EnzymeIC50 (µM)
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneAChE> 50
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneBChE14.8 ± 0.52
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenoneAChE15.6 ± 0.21
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenoneBChE12.3 ± 0.11
Data from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. mdpi.com

Implications for Neurological Disorders (e.g., Alzheimer's Disease)

While direct studies on this compound for Alzheimer's disease are limited, research into related structures and derivatives provides insights into potential neuroprotective mechanisms. Alzheimer's disease is a neurodegenerative disorder often linked to the accumulation of amyloid-β (Aβ) peptides and hyperphosphorylated tau proteins mdpi.com. Therapeutic strategies often involve inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain mdpi.com.

Derivatives of this compound have been investigated for their potential in treating neurological conditions. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity, which is relevant to epilepsy, another major neurological disorder nih.gov. Furthermore, a thiourea (B124793) derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, has shown inhibitory activity against both AChE and BChE, enzymes that are key targets in Alzheimer's therapy nih.gov. This suggests that the this compound scaffold could be a valuable starting point for developing multi-target-directed ligands for neurodegenerative diseases.

Additionally, other research has focused on developing inhibitors for histone deacetylases (HDACs) as a potential treatment for neurological disorders mdpi.com. Specifically, the inhibition of HDACs has been shown to potentially reduce inflammation associated with neonatal hypoxia-ischemia, and certain HDAC inhibitors may offer therapeutic benefits for cerebellar abnormalities mdpi.com. Nanoformulations involving retinoids have also been developed to address epigenetic imbalances in neuroblastoma, a type of extracranial pediatric tumor nih.gov.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders. The this compound scaffold has been used to develop tyrosinase inhibitors. Studies have shown that amide-based derivatives, such as N-(4-acetylphenyl)-2-chloroacetamide and 2-(4-acetylanilino)-2-oxoethyl cinnamate, are of interest for their potential to inhibit tyrosinase nih.goviucr.org.

Research into acetophenone (B1666503) amide derivatives has revealed that compounds incorporating cinnamic acid are more potent tyrosinase inhibitors than those with benzoic acid, which is attributed to the presence of an α,β-unsaturation in the cinnamic acid structure nih.gov. One of the most active compounds identified, 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate, demonstrated significantly higher inhibitory activity against mushroom tyrosinase than standard inhibitors like kojic acid and arbutin (B1665170) nih.gov. Kinetic analysis revealed this compound to be a competitive and reversible inhibitor nih.gov. The presence of hydroxyl groups on the aromatic rings of these derivatives plays a crucial role in their inhibitory activity, with the 2,4-dihydroxy substitution being particularly effective nih.govmdpi.com.

Antinociceptive Effects

Derivatives of this compound have been investigated for their pain-relieving (antinociceptive) properties. A study on 4´-acetamidochalcones, which are structurally related, demonstrated that these compounds were more effective than acetylsalicylic acid and acetaminophen in a mouse writhing test nih.gov. The most potent of these, N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide, was found to be approximately 32 to 34 times more potent than the standard drugs in the same test nih.gov. This compound also showed efficacy in the formalin and capsaicin (B1668287) tests, suggesting its potential in managing both inflammatory and neurogenic pain nih.gov.

Further research into acetamide derivatives has identified compounds with both anticonvulsant and antinociceptive properties mdpi.commdpi.com. One such compound demonstrated high efficacy against pain in models of tonic, neurogenic, and neuropathic pain mdpi.com. The mechanism of action is thought to involve the inhibition of sodium and calcium channels, as well as antagonism of the TRPV1 receptor mdpi.com.

Modulation of Cytokine Production

The modulation of cytokine production is a key aspect of regulating the immune response. A derivative, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been shown to modify the reactivity of lymphoid cell populations affected by tumor growth nih.gov. This compound was found to augment the response of lymphocytes to tumor cells, leading to increased tumor cell destruction, and it enhanced the inhibitory effects of macrophages on tumor cell growth in vitro nih.gov. Mechanistically, macrophages and lymphocytes from treated mice released significantly more IL-1 and IL-2-like factors, and the sera of these mice contained more colony-stimulating factor nih.gov. This indicates that derivatives of this compound can act as immunomodulators by influencing cytokine production. The balance between pro- and anti-inflammatory cytokines is crucial in various pathological conditions, including neuropathic pain nih.gov.

Enzyme Inhibition Studies (e.g., HDAC, EPAC)

The this compound scaffold has been explored for its potential to inhibit various enzymes implicated in disease.

HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are targets for cancer and neurodegenerative disease therapies mdpi.com. While direct studies of this compound as an HDAC inhibitor are not prominent, the broader class of acetamide-containing compounds has been investigated. For example, 4-Phenylbutyric acid (4-PBA), an aromatic fatty acid, has been shown to act as an HDAC inhibitor, attenuating amyloid-β proteotoxicity in a model of Alzheimer's disease nih.gov. Research into selective HDAC inhibitors is ongoing, with a focus on reducing side effects and targeting specific HDAC isoforms related to different diseases mdpi.com.

EPAC Inhibition: Exchange proteins directly activated by cAMP (EPAC) are involved in various cellular processes, and their inhibition is of therapeutic interest nih.gov. Although specific studies targeting EPAC with this compound are not detailed in the provided results, the development of selective EPAC inhibitors is an active area of research. Compounds like ESI-09 have been identified as EPAC-specific antagonists, though concerns about non-specific protein denaturation at higher concentrations have been raised and subsequently addressed, defining a therapeutic window for its action nih.govmdpi.com. The structure-activity relationship of these inhibitors is highly sensitive to modifications, indicating that specific structural features are required for potent and selective inhibition nih.gov.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies help in understanding how different parts of the molecule contribute to its efficacy and in designing more potent and selective compounds.

For tyrosinase inhibitors, the presence of hydroxyl groups on the phenyl ring is critical. Cinnamic acid derivatives have been found to be more potent than benzoic acid derivatives, indicating the importance of the linker between the two aromatic systems nih.gov. Specifically, a 2,4-dihydroxy substitution pattern on the cinnamic acid moiety leads to very high inhibitory activity nih.gov.

In the context of anticonvulsant and antinociceptive agents, SAR studies of acetamide derivatives have revealed that modifications to the terminal amide group and substitutions on the phenyl rings significantly impact activity mdpi.com. For instance, the presence of a dimethylamine (B145610) group on the pyrrolidine-2,5-dione ring and specific substitutions at the phenylpiperazine moiety were found to confer broad-spectrum anticonvulsant activity mdpi.com.

Influence of Substituents on Biological Activity

The nature and position of substituents on the this compound core structure profoundly influence biological activity.

For Antinociceptive Activity: In a series of 4'-acetamidochalcones, various substituents on the B-ring were evaluated. The results indicated that electron-withdrawing groups, such as a nitro group at the para position, led to the most potent antinociceptive compound in the series nih.gov. However, a clear correlation with hydrophobic, steric, or electronic parameters was not established, suggesting a complex interplay of factors nih.gov.

For Tyrosinase Inhibition: The number and position of hydroxyl groups are key determinants of activity. In a study of acetophenone amide derivatives, a compound with 2,4-dihydroxy substitutions on the cinnamic acid ring (compound 5c) showed the highest potency, being significantly more active than the standard inhibitor kojic acid nih.gov. This highlights the importance of the hydroxyl groups for interaction with the enzyme's active site nih.gov.

For Anticonvulsant Activity: In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, electron-withdrawing substituents like Cl, F, and CF3 on the phenylpiperazine fragment were associated with a lack of neurotoxicity at the maximum administered dose nih.gov.

The table below summarizes the inhibitory concentrations (IC50) of selected this compound derivatives against tyrosinase.

CompoundIC50 (µM)Target Enzyme
2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c)0.0020 ± 0.0002Mushroom Tyrosinase
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (B8728270) (3c)27.35 ± 3.6Mushroom Tyrosinase
Kojic Acid (Standard)16.69 ± 2.8Mushroom Tyrosinase
Arbutin (Standard)191.17 ± 5.5Mushroom Tyrosinase
Data sourced from reference nih.gov.

Impact of Core Structure Modifications

Modifications to the core structure of this compound have led to the discovery of derivatives with a wide range of biological activities, including antibacterial, anticancer, and nematicidal effects. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

The introduction of heterocyclic moieties, such as thiazole (B1198619) and oxadiazole, to the N-phenylacetamide backbone has been a particularly fruitful strategy. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising in vitro antibacterial activity against several plant pathogenic bacteria. For instance, the compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper mdpi.com. Structure-activity relationship studies revealed that the nature and position of substituents on the 4-arylthiazole ring significantly influenced the antibacterial potency mdpi.com.

In another study, the synthesis of N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety resulted in compounds with notable antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against plant pathogenic bacteria researchgate.net. Specifically, compounds TC8 and TC20 showed curative activities against TMV with EC50 values of 239.5 and 236.2 µg/mL, respectively, comparable to the commercial antiviral agent ningnanmycin (B12329754) researchgate.net.

Furthermore, modifications of the phenylacetamide scaffold have been explored for their anticancer potential. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that the presence of a nitro moiety on the N-phenyl ring led to higher cytotoxic effects against various cancer cell lines compared to a methoxy (B1213986) moiety nih.gov. For example, against the PC3 prostate carcinoma cell line, compound 2b, with a nitro group, showed an IC50 of 52 µM nih.gov. Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were synthesized and evaluated for their cytotoxic activity. Compound 8a, featuring an ortho-chlorine on the phenyl ring, was the most active derivative against HeLa cells with an IC50 of 1.3 µM ijcce.ac.irsid.ir.

The nematicidal activity of these modified structures has also been investigated. Compound A23, from the 4-arylthiazole series, displayed excellent nematicidal activity against Meloidogyne incognita, with 100% mortality at a concentration of 500 µg/mL after 24 hours mdpi.com.

CompoundCore Structure ModificationBiological ActivityKey FindingsReference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Addition of a 4-(4-fluorophenyl)thiazole-2-ylamino group to the N-phenyl ringAntibacterialEC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo) mdpi.com
TC8 and TC20Incorporation of a 1,3,4-oxadiazole moietyAntiviralEC50 values of 239.5 and 236.2 µg/mL against Tobacco Mosaic Virus (TMV) researchgate.net
Compound 2bAddition of a 2-(4-Fluorophenyl) group and a nitro substituent on the N-phenyl ringAnticancerIC50 of 52 µM against PC3 (prostate carcinoma) cell line nih.gov
Compound 8aAddition of a 4-(4-chlorophenyl)thiazole-2-ylamino group and a 2-phenylacetamido moiety with an ortho-chlorineAnticancerIC50 of 1.3 µM against HeLa (cervical cancer) cells ijcce.ac.irsid.ir
Compound A23Addition of a 4-arylthiazole moietyNematicidal100% mortality against Meloidogyne incognita at 500 µg/mL mdpi.com

Pharmacological Profile Optimization

The optimization of the pharmacological profile of this compound derivatives has been a key focus of medicinal chemistry research, aiming to enhance therapeutic efficacy while minimizing off-target effects and toxicity. This often involves fine-tuning the molecular structure to improve properties such as potency, selectivity, and pharmacokinetic parameters.

A notable example of pharmacological profile optimization can be seen in the development of novel non-hepatotoxic analgesic candidates derived from paracetamol (N-(4-hydroxyphenyl)acetamide), a close structural analog of this compound. By replacing the hydroxyl group with a sulfonamide moiety, researchers synthesized a series of N-phenyl-acetamide sulfonamide derivatives. Among these, compound LASSBio-1300 (5e) emerged as a promising non-hepatotoxic analgesic drug candidate with an ID50 of 5.81 µmol/kg nih.gov. This structural modification successfully dissociated the analgesic activity from the hepatotoxic effects associated with paracetamol overdose nih.govresearchgate.net. The study suggested that increasing the area, volume, and electrostatic potential of the paracetamol analogues was beneficial for their analgesic activity nih.gov.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in guiding the optimization of acetamide derivatives for various therapeutic targets. For instance, a QSAR study on α-substituted acetamido-N-benzylacetamide derivatives as anticonvulsant agents identified key molecular descriptors that correlate with their activity in the maximal electroshock seizure (MES) test researchgate.netresearchgate.net. This model allowed for the prediction of anticonvulsant activity and guided the synthesis of new, more potent compounds researchgate.net.

In the context of anticancer drug development, the optimization of N-phenyl-2,2-dichloroacetamide analogues was performed to enhance their inhibitory activity against Pyruvate Dehydrogenase Kinase (PDK), a target in cancer metabolism. Through 2D and 3D QSAR studies, new molecular entities were designed with improved potency. For example, the designed compound D4 exhibited a very significant anti-proliferative effect with an IC50 of 0.167 µM/ml against the A549 cell line.

Another area of optimization has been in the development of N-phenyl-2-(phenyl-amino) acetamide derivatives as inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade. Structure-based design and in silico molecular docking were employed to synthesize a novel series of FVIIa inhibitors with enhanced potency for potential use as anticoagulants. Several compounds from this series demonstrated good inhibitory anticoagulant activities in vitro ijper.org.

Compound SeriesTherapeutic GoalOptimization StrategyKey OutcomeReference
N-phenyl-acetamide sulfonamidesNon-hepatotoxic analgesicsReplacement of the hydroxyl group of paracetamol with a sulfonamide moietyCompound LASSBio-1300 (5e) identified as a potent, non-hepatotoxic analgesic candidate nih.govresearchgate.net
α-substituted acetamido-N-benzylacetamidesAnticonvulsantsQSAR modeling to identify key structural features for activityDevelopment of a predictive model to guide the synthesis of more potent anticonvulsants researchgate.netresearchgate.net
N-phenyl-2,2-dichloroacetamide analoguesAnticancer agents (PDK inhibitors)2D and 3D QSAR studies to design more potent inhibitorsDesigned compound D4 showed significant anti-proliferative effect (IC50 = 0.167 µM/ml)
N-phenyl-2-(phenyl-amino) acetamide derivativesAnticoagulants (FVIIa inhibitors)Structure-based design and in silico dockingSynthesis of novel FVIIa inhibitors with good in vitro anticoagulant activity ijper.org

Applications in Advanced Materials and Chemical Intermediates

Use as Intermediate in Complex Organic Molecule Synthesis

N-(4-Acetylphenyl)acetamide is widely recognized as a versatile intermediate for the synthesis of complex organic molecules and pharmaceuticals. guidechem.com Its derivatives, such as N-(4-acetylphenyl)-2-chloroacetamide and N-(4-acetylphenyl)-2-cyanoacetamide, are pivotal precursors in the construction of various heterocyclic systems. solubilityofthings.comresearchgate.netuea.ac.ukresearchgate.net For example, N-(4-acetylphenyl)-2-chloroacetamide is used to synthesize different N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which can be further modified to create compounds like 4-formylpyrazole derivatives. researchgate.netuea.ac.uk The reactivity of the chloroacetamide derivative allows for substitution reactions with various nucleophiles, leading to a diverse range of molecular scaffolds. researchgate.netuea.ac.uk

Precursor for Dyes and Pigments

This compound also functions as a starting material in the synthesis of dyes and pigments. guidechem.com While detailed synthetic pathways are proprietary to dye manufacturing processes, the chemical structure of this compound, containing a reactive acetyl group and an amino group that can be modified, makes it suitable for building larger chromophoric systems.

Building Block for Novel Therapeutic Agents

A significant application of this compound is its role as a foundational structure for the development of new therapeutic agents. guidechem.comsolubilityofthings.com It is a key component in the synthesis of various biologically active molecules, including those with potential anti-inflammatory, antimicrobial, anticancer, and anticholinesterase properties. mdpi.comontosight.aipsu.edunih.gov The core structure can be elaborated into more complex molecules, such as phenoxy acetamide (B32628) derivatives and a variety of heterocyclic compounds, which are then evaluated for their pharmacological activity. researchgate.netuea.ac.uknih.gov

Role in the Synthesis of Thiazole-Piperazine Derivatives

This compound is a crucial starting material in the multi-step synthesis of thiazole-piperazine derivatives, which have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. mdpi.comtandfonline.comtandfonline.comnih.gov The synthesis begins with the acetylation of 4-aminoacetophenone to yield this compound, which protects the amine group for subsequent reactions. tandfonline.comtandfonline.com This intermediate then undergoes bromination and reaction with thioacetamide (B46855) to form a thiazole (B1198619) ring. tandfonline.comtandfonline.com After deacetylation, the resulting aniline (B41778) is reacted with chloroacetyl chloride and then with various substituted piperazines to produce the final thiazole-piperazine compounds. psu.edutandfonline.comtandfonline.com

One notable study reported a series of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives. tandfonline.comnih.gov Several of these compounds exhibited significant inhibitory activity against acetylcholinesterase, with one compound showing a particularly low IC50 value of 0.011 µM, making it more potent than the standard drug donepezil (B133215) in that study. mdpi.comtandfonline.comnih.gov

Derivative NameTarget EnzymeActivity
2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamidesAcetylcholinesterase (AChE)Several compounds showed significant inhibition.
Compound 5oAcetylcholinesterase (AChE)IC50 of 0.011 µM. mdpi.comtandfonline.comnih.gov
Donepezil (Standard)Acetylcholinesterase (AChE)IC50 of 0.054 µM. mdpi.comtandfonline.comnih.gov

Formation of Pyrimidoindazoles

Information regarding the direct role of this compound in the formation of pyrimidoindazoles is not available in the reviewed scientific literature.

Synthesis of Isoxazoline (B3343090) Derivatives

Derivatives of this compound are employed in the synthesis of novel isoxazoline compounds, which are studied for their antimicrobial properties. asianpubs.orgresearchgate.net In one synthetic route, 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide, a more complex derivative, is reacted with substituted aldehydes to form chalcone (B49325) intermediates. asianpubs.orgresearchgate.net These chalcones are then cyclized with hydroxylamine (B1172632) hydrochloride in the presence of a base to yield the final isoxazoline derivatives. asianpubs.orgresearchgate.net The resulting isoxazolines, bearing different substituents, have been evaluated for their activity against various bacterial and fungal strains. asianpubs.orgresearchgate.net The synthesis of chiral isoxazoline azetidine (B1206935) derivatives with antiparasitic properties has also been reported, highlighting the versatility of this structural motif. google.comgoogle.com

Intermediate for Heterocyclic Analogs with Potential Therapeutic Applications

The utility of this compound as a precursor extends to a wide variety of other heterocyclic analogs with potential therapeutic uses. researchgate.netuea.ac.ukmdpi.com Its chloroacetamide derivative, N-(4-acetylphenyl)-2-chloroacetamide, is a particularly versatile intermediate. researchgate.netuea.ac.uk

Key research findings include:

Synthesis of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives : These are formed by reacting N-(4-acetylphenyl)-2-chloroacetamide with 2-mercaptobenzothiazole. The resulting products can be further condensed with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to create more complex heterocyclic systems. researchgate.netuea.ac.uk

Formation of Thiazolin-4-one Derivatives : The thiosemicarbazone products derived from the above synthesis can be cyclized with ethyl bromoacetate (B1195939) to yield thiazolin-4-one derivatives. researchgate.netuea.ac.uk

Antibacterial and Antioxidant Activity : Some of the synthesized heterocyclic compounds, such as specific thiosemicarbazone and sulfide (B99878) derivatives, have shown potent antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as significant antioxidant properties. researchgate.netuea.ac.uk

The research underscores the importance of this compound as a scaffold for generating diverse heterocyclic molecules with promising biological activities. researchgate.netuea.ac.uk

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents based on N-(4-Acetylphenyl)acetamide Scaffolds

The this compound scaffold is a promising starting point for the development of new drugs. Researchers are actively exploring how modifications to this core structure can lead to compounds with enhanced or entirely new therapeutic properties. The inherent characteristics of the acetamide (B32628) backbone, combined with the phenyl ring, offer multiple sites for chemical modification. ontosight.ai

Derivatives of this compound are being investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai For instance, the synthesis of novel 1,2-dihydropyridines, arylidines, and hydrazides from N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide has been explored. bohrium.com Additionally, the development of nicotinamide-based derivatives by condensing N-(4-acetylphenyl)nicotinamide with other compounds has shown potential, with some derivatives exhibiting inhibitory action against key biological targets in cancer. nih.gov The versatility of this scaffold allows for the creation of a diverse library of compounds for biological screening.

Exploration of Additional Biological Activities and Mechanisms

Beyond its established uses, research is underway to uncover new biological activities and mechanisms of action for this compound and its derivatives. Studies have shown that derivatives of this compound can exhibit significant antibacterial and antioxidant properties. researchgate.netuea.ac.uk For example, certain thiosemicarbazone and sulfide (B99878) derivatives have demonstrated potent antibacterial activity against both Escherichia coli and Staphylococcus aureus. researchgate.netuea.ac.uk

Furthermore, some derivatives have shown promising antioxidant activity. researchgate.netuea.ac.uk The exploration of these and other potential biological effects, such as anticonvulsant and antidepressant activities, is an active area of research. researchgate.net Understanding the underlying mechanisms of these activities is crucial for identifying new therapeutic targets and applications.

Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing this compound (paracetamol) often rely on petrochemical feedstocks and hazardous reagents, leading to environmental concerns. aiche.org Consequently, there is a strong emphasis on developing greener and more sustainable synthetic routes.

Several innovative approaches are being explored:

Renewable Feedstocks: Researchers are investigating the use of renewable resources, such as phenol (B47542) derived from lignin, as a starting material. aiche.orgacs.org

Biocatalysis: The use of enzymes from fungi and bacteria in a "one-pot" reaction at room temperature offers a clean and energy-efficient alternative, potentially reducing CO₂ emissions by over 95%. tudelft.nl

Mechanochemistry: This solvent-free approach, utilizing technologies like bead-milling, has been shown to outperform traditional solution-based methods by providing better yields and improved green chemistry metrics. chemistryviews.orgmechanochemistry.eu This method can reduce ecotoxicity and CO2 emissions by more than 85%. chemistryviews.org

Improved Chemical Routes: Analysis of different synthetic pathways, such as the hydrogenation of 4-nitrophenol, has identified more promising routes in terms of green chemistry metrics and continuous synthesis viability. aiche.orgacs.org

These green chemistry initiatives aim to make the production of this compound more environmentally friendly and economically viable. tudelft.nl

Advanced Computational Modeling for Drug Discovery and Optimization

Computational modeling plays an increasingly vital role in the discovery and optimization of drugs based on the this compound scaffold. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are being employed to predict the biological activity and interactions of new derivatives.

QSAR Analysis: This method helps in understanding how the chemical structure of a compound relates to its biological activity. Studies have used QSAR to analyze the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides, confirming that the biological activity varies with the position of substituents on the phenyl ring. nih.gov

Molecular Docking: Docking simulations are used to predict the binding affinity and interaction of a ligand with a target protein. ukaazpublications.com This allows researchers to screen virtual libraries of compounds and prioritize those with the highest potential for further development. researchgate.netbohrium.com For example, docking studies have been used to investigate the binding of chalcone (B49325) derivatives to glucosamine-6-phosphate synthase, providing insights into their potential as antimicrobial agents. bohrium.com

These computational tools accelerate the drug discovery process by enabling a more targeted and efficient approach to designing and screening new therapeutic candidates.

Clinical Translation and Preclinical Development Challenges

Despite the therapeutic potential of novel this compound derivatives, their journey from the laboratory to clinical use is fraught with challenges. The preclinical development phase involves rigorous testing to evaluate the efficacy, and pharmacological profile of a drug candidate before it can be tested in humans.

A significant hurdle is navigating the complex regulatory pathways to bring a new drug to market. tudelft.nl Even with promising preclinical data, many drug candidates fail during clinical trials due to a variety of factors. For derivatives of well-established compounds like this compound, demonstrating a significant improvement in efficacy or a better safety profile over existing treatments is crucial for successful clinical translation.

Investigations into Environmental and Safety Profiles

The widespread use of this compound has led to its detection in the environment, prompting investigations into its environmental fate and potential ecotoxicological effects. nih.govnih.govspringerprofessional.de While it is considered to have low potential for bioaccumulation, its presence in aquatic environments is a subject of ongoing research. janusinfo.se

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodReactantsCatalyst/SolventYieldReference
Buchwald-HartwigAcetamide + 4-bromoacetophenonePd catalyst, EtOAc79%
Nucleophilic SubstitutionN-(4-acetylphenyl)-2-chloroacetamide + aldehydesNaOH, ethanol86–90%

What spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?

Basic Research Question
1H NMR and IR spectroscopy are critical for structural confirmation:

  • 1H NMR (CDCl₃): Signals at δ 2.22 (s, 3H, CH₃CO), 2.58 (s, 3H, Ar-COCH₃), and aromatic protons at δ 7.55–7.96 ppm confirm the acetylphenyl backbone .
  • 13C NMR : Peaks at δ 197.0 (ketone C=O) and 168.6 (amide C=O) .
  • IR : Bands at 1654 cm⁻¹ (amide C=O) and 725 cm⁻¹ (C-Cl in intermediates) .

Advanced Note : Discrepancies in melting points (e.g., 153–155°C vs. 155–162°C in derivatives ) may arise from impurities or polymorphic forms, necessitating recrystallization in ethanol for standardization .

How can researchers design experiments to synthesize novel derivatives of this compound with potential biological activity?

Advanced Research Question
Derivatization strategies focus on modifying the acetamide or acetylphenyl moieties:

  • Step 1 : React N-(4-acetylphenyl)-2-chloroacetamide with heterocyclic thiols (e.g., 1,3,4-oxadiazole) to introduce sulfur-containing groups, enhancing antimicrobial activity .
  • Step 2 : Characterize derivatives via HRMS and X-ray crystallography to confirm regiochemistry and hydrogen-bonding interactions (e.g., C–H⋯O motifs in crystal packing ).
  • Step 3 : Screen for bioactivity using in vitro assays (e.g., MIC for antibacterial effects) .

Q. Table 2: Example Derivative Synthesis

DerivativeReactantBiological ActivityYieldReference
2-(1,3,4-Oxadiazolyl)thio5-(4-Bromophenyl)quinoline thiolAnticancer86%

What are the challenges in resolving contradictions in reported melting points or spectral data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
  • Analytical variability : NMR solvent (CDCl₃ vs. DMSO-d₆) shifts proton signals; deuterated solvent traces in DMSO may obscure NH peaks .
  • Synthetic byproducts : Unreacted intermediates (e.g., 2-chloroacetamide) lower observed melting points .

Q. Methodological Resolution :

  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Standardize NMR conditions (e.g., 400 MHz in CDCl₃) .
  • Purify via recrystallization (ethanol/water) and validate purity via HPLC .

How does the crystal structure of this compound derivatives influence their reactivity and interaction in biological systems?

Advanced Research Question
X-ray crystallography reveals:

  • Intermolecular interactions : Centrosymmetric C–H⋯O bonds stabilize crystal packing, which may mimic enzyme active-site interactions .
  • Torsional angles : Substituents like nitro groups twist ~16° from the phenyl plane, affecting solubility and binding affinity .
  • Hydrogen-bonding networks : Amide NH groups form bridges with carbonyl oxygens, critical for supramolecular assembly in drug delivery systems .

Design Insight : Introducing electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity, facilitating nucleophilic attack in biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.